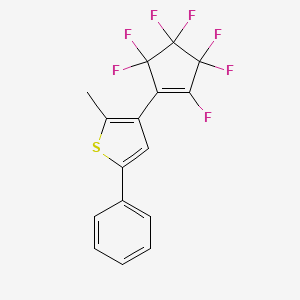![molecular formula C32H31BO2 B12830828 4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)
4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane is a boron-containing organic compound It is characterized by its unique structure, which includes a dioxaborolane ring and a triphenylethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boron trihalides (e.g., boron trifluoride) under anhydrous conditions.
Introduction of the Triphenylethenyl Group: The triphenylethenyl group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated triphenylethylene derivative with the dioxaborolane compound in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of pinacol and halogenated triphenylethylene derivatives.
Catalytic Coupling: Use of industrial reactors for the Suzuki-Miyaura coupling reaction, ensuring efficient mixing and temperature control to maximize yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the boron center. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the triphenylethenyl group, often using reagents like lithium aluminum hydride.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly nucleophilic substitutions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions often require a base and are conducted under mild conditions.
Major Products
Oxidation: Formation of boronic acids or borate esters.
Reduction: Reduced triphenylethenyl derivatives.
Substitution: Various substituted dioxaborolane derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: Employed in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology
Bioconjugation: Utilized in the modification of biomolecules, aiding in the study of biological processes and the development of bioconjugates for therapeutic applications.
Medicine
Drug Development: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry
Materials Science: Applied in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.
作用機序
The compound exerts its effects primarily through interactions involving the boron atom. The boron center can form reversible covalent bonds with various nucleophiles, facilitating its role in catalysis and bioconjugation. In biological systems, the compound can interact with biomolecules, potentially altering their function or facilitating their delivery to specific targets.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative, commonly used in organic synthesis and bioconjugation.
Pinacolborane: Another boron-containing compound, often used in hydroboration reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane is unique due to its combination of a dioxaborolane ring and a triphenylethenyl group. This structure imparts distinct reactivity and stability, making it particularly useful in applications requiring robust and versatile boron-containing compounds.
特性
分子式 |
C32H31BO2 |
|---|---|
分子量 |
458.4 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C32H31BO2/c1-31(2)32(3,4)35-33(34-31)28-22-14-21-27(23-28)30(26-19-12-7-13-20-26)29(24-15-8-5-9-16-24)25-17-10-6-11-18-25/h5-23H,1-4H3 |
InChIキー |
UQASAWGOWBHFFO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


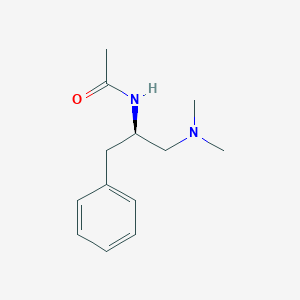
![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)
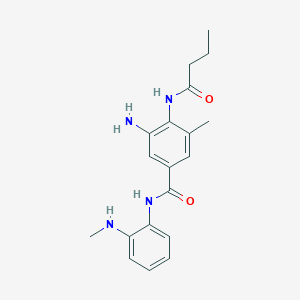
![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)
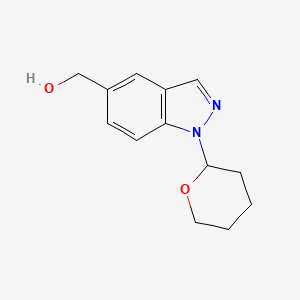

![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
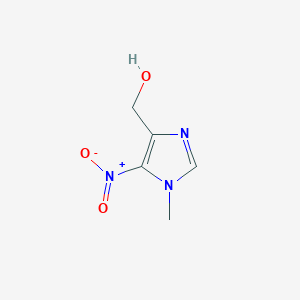
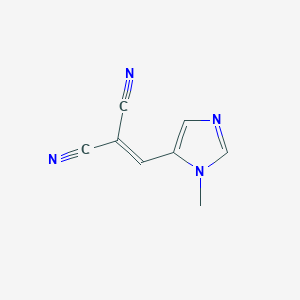
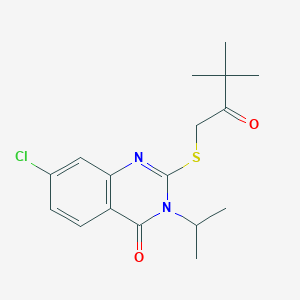

![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)
